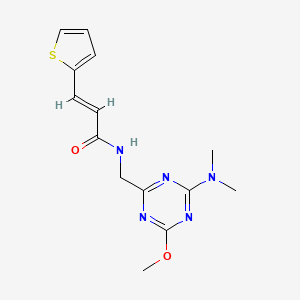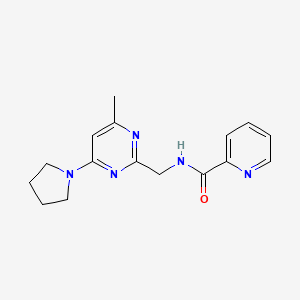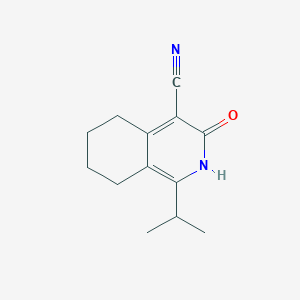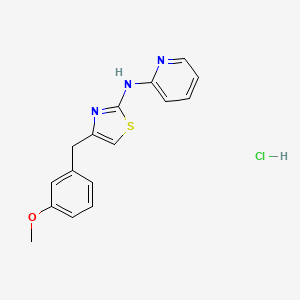
4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one" is a chemical structure that is part of a broader class of compounds known as benzoxazepines. These compounds are of significant interest due to their potential pharmacological properties, including their role as muscarinic receptor antagonists, protein-tyrosine kinase (PTK) inhibitors, and their potential in anticancer therapies .
Synthesis Analysis
The synthesis of benzoxazepine derivatives often involves multiple steps, including the formation of key intermediates through reactions such as base-promoted addition, desilylation, oxidation, cyclisation, and reductive amination. For instance, the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, which are structurally related to the compound of interest, has been achieved through base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane to a benzyl chloride derivative, followed by several other steps . Another approach involves ring-closing metathesis to prepare dihydrobenzazepines, which are then hydroxylated and oxidized to yield the desired products . Additionally, novel benzoxazepin-4-one derivatives have been synthesized from 1,5-difluoro-2,4-dinitrobenzene (DFDNB) through a series of substitutions and reductions .
Molecular Structure Analysis
The molecular structure of benzoxazepine derivatives has been confirmed through various analytical techniques, including X-ray diffraction. For example, the structure of 2-tert-butyloxycarbonyl-4,4-propylenedithio-2,3,4,5-tetrahydro-[1H]-2-benzazepine was confirmed by this method . Additionally, the crystal structure of related compounds, such as 4-(2,4-dihydroxybenzylideneamino)-5-methyl-2H-1,2,4-triazol-3(4H)-one, has been characterized, revealing planar molecules and various intramolecular and intermolecular interactions .
Chemical Reactions Analysis
Benzoxazepine derivatives can undergo various chemical reactions, including acylation, methylation, and reductive amination, to yield a range of compounds with different substituents and properties . The reactivity of these compounds can be influenced by their molecular structure, as seen in the titration of some derivatives in non-aqueous solvents, which provides insights into their acidity and potential reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazepine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as hydroxy, methoxy, and bromo groups can affect their solubility, melting points, and intermolecular interactions, as seen in the crystal structure analysis . Theoretical calculations, including DFT/B3LYP methods, have been used to predict NMR and IR spectral data, bond lengths, dipole moments, HOMO-LUMO energies, and other properties, providing a deeper understanding of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methods : New methods have been developed for the synthesis of 1,4-benzoxazepin derivatives, which are structurally related to 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. These include the acylation of N-substituted benzylamines and subsequent intramolecular nucleophilic substitution (Volovnenko et al., 2011).
- Chemical Transformations : Research has shown that certain 1,4-benzoxazepin derivatives can undergo interesting chemical transformations. For example, a study described the reaction of benzoxazepin derivatives with propiolactone, leading to the formation of corresponding 3-propionic acids (Katekar, 1972).
Biological and Pharmacological Applications
- Protein-Tyrosine Kinase Inhibitors : Some 1,4-benzoxazepin derivatives have been synthesized and evaluated as potential protein-tyrosine kinase (PTK) inhibitors. Their inhibitory activities against PTKs have shown that certain substitutions in the compound can enhance its binding to the active pockets of the protein (Li et al., 2017).
- Antimicrobial and Antioxidant Activities : Other derivatives have been studied for their in vitro antimicrobial and antioxidant activities. These studies are crucial for understanding the potential medical applications of these compounds (Sonia et al., 2013).
Other Applications
- Synthetic Methodology Development : The compound's structure has facilitated the development of new synthetic methodologies for creating structurally similar compounds, which can be useful in various chemical industries (Huckle et al., 1972).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-6-8-14(9-7-13)12-18-10-11-20-16-5-3-2-4-15(16)17(18)19/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDQUVMPHFJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCOC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)
![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)

![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)


